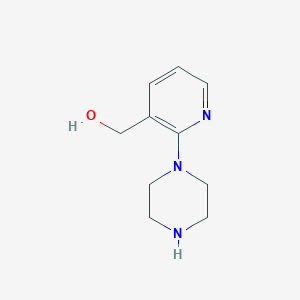

(2-Piperazin-1-ylpyridin-3-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H15N3O |

|---|---|

Molecular Weight |

193.25 g/mol |

IUPAC Name |

(2-piperazin-1-ylpyridin-3-yl)methanol |

InChI |

InChI=1S/C10H15N3O/c14-8-9-2-1-3-12-10(9)13-6-4-11-5-7-13/h1-3,11,14H,4-8H2 |

InChI Key |

CBRQCSGMQRUMIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)CO |

Origin of Product |

United States |

Comprehensive Structural Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of (2-Piperazin-1-ylpyridin-3-yl)methanol. Analysis of both ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the unambiguous assignment of each atom within the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methanol (B129727) substituent, and the piperazine (B1678402) ring. The piperazine ring protons often exhibit complex signals due to conformational dynamics, such as chair-to-chair interconversion, and the restricted rotation around the C-N bonds. researchgate.netresearchgate.net The N-H proton of the piperazine is typically observed as a broad singlet, which can exchange with deuterium upon addition of D₂O.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would display signals for the five distinct carbons of the pyridine ring, the single carbon of the hydroxymethyl group (-CH₂OH), and the two chemically different sets of carbons in the piperazine ring.

The following tables outline the predicted chemical shifts for the protons and carbons of this compound, based on data from analogous structures and established spectroscopic principles. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Pyridine H-6 | ~8.1-8.3 | Doublet of doublets (dd) | Coupled to H-4 and H-5 |

| Pyridine H-4 | ~7.5-7.7 | Doublet of doublets (dd) | Coupled to H-5 and H-6 |

| Pyridine H-5 | ~6.9-7.1 | Doublet of doublets (dd) | Coupled to H-4 and H-6 |

| -CH₂OH | ~4.6-4.8 | Singlet (s) or Doublet (d) | May show coupling to OH proton |

| -CH₂OH | ~5.0-5.5 | Triplet (t) or Broad singlet (br s) | Signal position and multiplicity are solvent-dependent |

| Piperazine -CH₂- (adjacent to pyridine) | ~3.5-3.7 | Triplet (t) or Multiplet (m) | |

| Piperazine -CH₂- (adjacent to NH) | ~2.9-3.1 | Triplet (t) or Multiplet (m) |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~158-162 |

| Pyridine C-6 | ~147-150 |

| Pyridine C-4 | ~135-138 |

| Pyridine C-3 | ~125-128 |

| Pyridine C-5 | ~118-121 |

| -CH₂OH | ~60-65 |

| Piperazine -CH₂- (adjacent to pyridine) | ~50-53 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its mass-to-charge ratio (m/z). For this compound (Molecular Formula: C₁₀H₁₅N₃O), the calculated exact mass is approximately 193.1215 g/mol .

In a typical mass spectrum, a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) would be observed, confirming the molecular weight. The molecule then undergoes fragmentation, breaking into smaller, characteristic charged pieces. The analysis of these fragments provides a molecular fingerprint and helps confirm the structure. chemguide.co.ukwhitman.edulibretexts.org

Key fragmentation pathways for piperazine-containing compounds often involve the cleavage of the piperazine ring itself or the bonds connecting it to the pyridine ring. researchgate.netnih.gov For this compound, expected fragmentation could include the loss of the hydroxymethyl group (-CH₂OH), cleavage of the piperazine ring leading to characteristic fragments, and loss of ethene from the piperazine moiety. libretexts.org

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity/Origin |

|---|---|---|

| [M+H]⁺ | 194.1293 | Protonated Molecular Ion |

| M⁺ | 193.1215 | Molecular Ion |

| [M-CH₂OH]⁺ | 162 | Loss of the hydroxymethyl radical |

| [C₅H₄N-CH₂OH]⁺ | 108 | Pyridine-methanol fragment |

| [C₄H₁₀N₂]⁺ | 86 | Piperazine fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups:

O-H group (alcohol): A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding.

N-H group (secondary amine): A moderate absorption band is anticipated in the 3300-3500 cm⁻¹ range, corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

C-H bonds: Aromatic C-H stretching vibrations of the pyridine ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the piperazine and methanol groups are observed just below 3000 cm⁻¹.

C=C and C=N bonds: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

C-O bond: The C-O stretching vibration of the primary alcohol group should produce a strong band in the 1000-1260 cm⁻¹ range.

C-N bonds: The C-N stretching vibrations of the aliphatic piperazine and the aromatic pyridine-piperazine link will appear in the fingerprint region, typically between 1020-1350 cm⁻¹.

Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol | 3200-3600 | Strong, Broad |

| N-H Stretch | Secondary Amine | 3300-3500 | Moderate |

| C-H Stretch (Aromatic) | Pyridine Ring | 3010-3100 | Moderate to Weak |

| C-H Stretch (Aliphatic) | Piperazine, -CH₂OH | 2850-2960 | Moderate to Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400-1600 | Moderate |

| C-O Stretch | Primary Alcohol | 1000-1260 | Strong |

Advanced Spectroscopic Methods in Structure Confirmation

While 1D NMR, MS, and IR provide substantial structural information, advanced spectroscopic methods offer definitive confirmation and resolve any potential ambiguities.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent protons, for example, mapping the connections between the protons on the pyridine ring (H-4, H-5, H-6). researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms, allowing for the unambiguous assignment of ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for piecing together the molecular skeleton, for instance, by showing a correlation from the piperazine protons to the C-2 carbon of the pyridine ring, confirming their point of attachment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). core.ac.uknih.gov This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other compounds that might have the same nominal mass. For C₁₀H₁₅N₃O, HRMS would confirm the molecular formula, lending ultimate confidence to the structural assignment. nih.gov

Together, these advanced methods provide an exhaustive and unequivocal structural characterization of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-nitrobenzoyl)piperazine |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine |

| 2-pentanol |

| triethylamine |

Systematic Design and Synthesis of 2 Piperazin 1 Ylpyridin 3 Yl Methanol Derivatives and Analogs

Strategic Modifications on the Piperazine (B1678402) Ring

One common strategy involves the introduction of aryl groups to the N4 position of the piperazine ring, creating what are known as arylpiperazine derivatives. For instance, the incorporation of a 2-methoxyphenyl group onto the piperazine ring is a well-established approach for developing potent ligands for serotonin (B10506) receptors, such as the 5-HT1A receptor. mdpi.com This specific substitution is believed to enhance the binding affinity of the compound to its target. mdpi.com

Furthermore, the piperazine ring can be replaced with more rigid structures to reduce conformational flexibility, which can sometimes lead to improved binding and activity. An example of such a modification is the use of the 2,5-diazabicyclo[2.2.1]heptane (DBH) system as a rigid counterpart to the flexible piperazine ring. plos.org However, studies on nucleozin (B1677030) analogs, which share a similar piperazine-containing scaffold, have shown that replacing the piperazine ring with more flexible or conformationally constrained systems can lead to a loss of activity, highlighting the crucial role of the piperazine ring's structure in maintaining biological function for certain targets. plos.orgresearchgate.netnih.gov

The table below summarizes various modifications made to the piperazine ring of related scaffolds and their observed outcomes.

| Modification | Rationale | Observed Outcome |

| Aryl substitution (e.g., 2-methoxyphenyl) | Enhance binding affinity to target receptors like 5-HT1A. mdpi.com | Leads to highly potent 5-HT1A ligands. mdpi.com |

| Alkyl substitution (e.g., N-methyl) | Modulate basicity and lipophilicity. | Can influence pharmacokinetic properties. |

| Acylation | Introduce hydrogen bond acceptors and modulate polarity. | Can alter solubility and target interactions. |

| Replacement with rigid analogs (e.g., DBH) | Reduce conformational flexibility to improve binding. plos.org | Can lead to loss of activity, indicating the importance of the piperazine scaffold. researchgate.netnih.gov |

| Replacement with flexible analogs (e.g., ethylenediamine) | Increase conformational freedom. plos.org | Often results in decreased biological activity. plos.orgnih.gov |

Substituent Effects and Functionalization on the Pyridine (B92270) Moiety

The pyridine ring is another key component of the (2-Piperazin-1-ylpyridin-3-yl)methanol scaffold that can be functionalized to fine-tune the molecule's properties. The electronic and steric effects of substituents on the pyridine ring can impact the molecule's pKa, lipophilicity, and metabolic stability, as well as its interaction with the target protein.

In the broader context of pyridine-containing compounds, substituent effects have been shown to play a significant role in their catalytic and biological activities. For example, in the pyridinium-catalyzed reduction of CO2, the basicity of the nitrogen and the energy of the lowest unoccupied molecular orbital (LUMO) of the pyridinium, both influenced by substituents, correlate with the efficiency of the reduction. princeton.edu This demonstrates that modifying the electronic properties of the pyridine ring can have a profound impact on its chemical reactivity and, by extension, its biological function.

In the development of antibacterial agents based on a 3-(pyridine-3-yl)-2-oxazolidinone scaffold, the introduction of a fluorine atom to the pyridine ring significantly increased antibacterial activity. nih.gov This highlights the potential of halogenation as a strategy to enhance the potency of pyridine-containing compounds.

Common functionalization strategies for the pyridine moiety include:

Halogenation (e.g., F, Cl, Br): Can modulate electronic properties and improve metabolic stability.

Alkylation (e.g., methyl, ethyl): Can increase lipophilicity and introduce steric bulk.

Alkoxylation (e.g., methoxy): Can act as a hydrogen bond acceptor and influence solubility.

Amination: Can introduce a basic center and a hydrogen bond donor/acceptor group.

The table below illustrates the effects of various substituents on the pyridine moiety in related compounds.

| Substituent | Position | Rationale | Effect on Activity/Property |

| Fluorine | Varies | Enhance metabolic stability and binding affinity. | Significantly increased antibacterial activity in oxazolidinone derivatives. nih.gov |

| Amino | 4-position | Increase basicity. | Enhanced catalytic activity in CO2 reduction. princeton.edu |

| tert-Butyl | 4-position | Increase steric bulk. | Decreased catalytic activity, suggesting steric hindrance. princeton.edu |

| Dimethylamino | 4-position | Increase basicity. | Decreased catalytic activity, indicating a complex interplay of factors. princeton.edu |

Exploration of Linker Modifications and Bioisosteric Replacements

The methanol (B129727) group in this compound acts as a linker between the pyridine and piperazine rings. The length, flexibility, and chemical nature of this linker are critical for the optimal positioning of the key pharmacophoric elements within the target's binding site.

In the design of arylpiperazine-based ligands, the length of the alkyl chain linker has been shown to be of great importance for affinity and selectivity. nih.gov For instance, in a series of bicyclohydantoin-arylpiperazines, a methylene (B1212753) (-CH2-) linker was found to be optimal for 5-HT1A receptor affinity. nih.gov Similarly, in the design of dopamine (B1211576) D3 receptor ligands, varying the alkyl chain linker length from three to five carbons (C3-C5) was a key strategy in optimizing binding affinity. nih.gov

Bioisosteric replacement is another important strategy in drug design, where a functional group is replaced by another group with similar physical or chemical properties to improve the molecule's pharmacological profile. In the context of the this compound scaffold, the hydroxyl group of the methanol linker could be a target for such modifications. For example, it could be replaced with an amine, an amide, or a small heterocyclic ring to explore different hydrogen bonding patterns and conformational preferences.

The table below provides examples of linker modifications and their impact on biological activity in related compound series.

| Original Linker | Modified Linker | Target | Impact on Activity |

| Methylene (-CH2-) | Propyl (-C3H6-) | 5-HT1A Receptor | Change in affinity and selectivity. nih.gov |

| Propyl (-C3H6-) | Butyl (-C4H8-), Pentyl (-C5H10-) | Dopamine D3 Receptor | Modulated binding affinity, with D3 affinities (Ki) ranging from 1.4 to 1460 nM. nih.gov |

Library Design Approaches to Derivative Synthesis

To efficiently explore the chemical space around the this compound scaffold, library design and parallel synthesis approaches are often employed. nih.gov These strategies allow for the rapid generation of a large number of derivatives with systematic variations in their structure.

The design of these libraries is often guided by a pharmacophore model, which is a representation of the key structural features required for biological activity. nih.gov By identifying the essential elements for binding to a specific target, researchers can design a focused library of compounds that are more likely to exhibit the desired activity.

Combinatorial chemistry techniques are frequently used to synthesize these libraries. nih.gov This can involve a "fragment-assembly" strategy, where different building blocks corresponding to the piperazine substituent, the pyridine moiety, and the linker are combined in various combinations. researchgate.net This approach allows for a systematic exploration of structure-activity relationships (SAR).

The development of compound libraries targeting CNS disorders is particularly important, as these molecules must possess specific physicochemical properties to cross the blood-brain barrier. chemdiv.com Libraries of CNS-focused compounds are designed to have properties such as appropriate molecular size, lipophilicity, and hydrogen-bonding potential. chemdiv.com The synthesis of diverse libraries of this compound derivatives can, therefore, be a powerful tool in the discovery of new drugs for neurological and psychiatric conditions. chemdiv.com

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Ylpyridin 3 Yl Methanol Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore model outlines the essential molecular features necessary for a compound to interact with a specific biological target. For derivatives based on the (2-Piperazin-1-ylpyridin-3-yl)methanol core, several key features have been identified as critical for activity.

The piperazine (B1678402) ring is a cornerstone of the pharmacophore. Its two nitrogen atoms provide a crucial basic center, which is often protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins like G-protein coupled receptors (GPCRs). The piperazine moiety can also serve as a versatile scaffold, enabling the precise spatial arrangement of other pharmacophoric elements.

The pyridine (B92270) ring, an aromatic heterocycle, is another vital component. It can engage in various non-covalent interactions, including π-π stacking and hydrogen bonding, with biological targets. The position of the nitrogen atom within the ring influences its electronic properties and hydrogen-bonding capabilities, making the pyridinyl scaffold a key element for modulating target affinity and selectivity. nih.govnih.govresearchgate.net The hydroxymethyl group (-CH₂OH) at the 3-position of the pyridine ring introduces a hydrogen bond donor and acceptor site. This functional group can form critical interactions with the active site of a receptor or enzyme, significantly contributing to binding affinity.

Impact of Conformational Preferences on Biological Interaction

The three-dimensional shape of a molecule, or its conformation, is a determining factor in its ability to bind to a biological target. The inherent flexibility of the piperazine ring, which typically exists in a chair conformation, allows it to adopt various spatial arrangements. rsc.orged.ac.uk However, the substituents on the piperazine nitrogens can significantly influence its conformational preference.

Studies on related 2-substituted piperazines have shown a preference for an axial conformation of the substituent. nih.gov This orientation can place the key interacting groups, such as the basic nitrogen and the pyridinyl ring, in a specific spatial arrangement that may mimic the binding mode of endogenous ligands or other known active compounds. nih.gov The relative orientation of the pyridinylmethanol moiety and substituents on the distal nitrogen of the piperazine ring is critical. A more rigid and extended conformation has been found to be crucial for selectivity at certain targets, such as the dopamine (B1211576) D₃ receptor.

The conformational flexibility of the piperazine ring can be an entropic penalty upon binding to a receptor. chemrxiv.org Therefore, designing more rigid analogs, where the bioactive conformation is pre-organized, can lead to a significant increase in potency. This highlights the importance of understanding and controlling the conformational preferences of these derivatives to enhance their biological interactions.

Correlation between Substituent Patterns and Modulatory Efficacy

Modifying the substituents on the core this compound structure is a primary strategy for fine-tuning its biological activity. The nature, size, and position of these substituents can dramatically alter a compound's efficacy and selectivity.

Substitutions on the Piperazine N-4 Nitrogen:

The distal nitrogen of the piperazine ring is a common site for modification. Adding different groups at this position has a profound impact on target binding. For instance, in a series of compounds designed as dopamine D₃ receptor ligands, the introduction of an aryl-substituted piperazine ring was a prerequisite for high-affinity binding. nih.gov Further studies revealed that extending this with an alkyl chain linker (optimally C3-C5) and a terminal aryl amide group could yield compounds with nanomolar potency. nih.gov The nature of the terminal aryl group also plays a significant role, with different heterocyclic amides influencing both affinity and selectivity.

Similarly, in a series of piperazine derivatives evaluated for anxiolytic and antidepressant-like effects, the substitution pattern was critical. The specific nature of the substituent on the piperazine ring determined whether the compound was active. researchgate.net

Interactive Table: SAR of N-4 Piperazine Substitutions on Dopamine Receptor Affinity

| Compound ID | N-4 Piperazine Substituent Structure | Alkyl Linker | Terminal Group | D₃ Receptor Kᵢ (nM) | D₃/D₂ Selectivity |

|---|---|---|---|---|---|

| Analog A | Aryl | C3 | Aryl Amide | High (e.g., 1.4) | High (e.g., 64) |

| Analog B | Aryl | C5 | Aryl Amide | Moderate | Moderate |

| Analog C | Aryl | C3 | Different Aryl Amide | Varies | Varies |

| Analog D | Alkyl | - | - | Low | Low |

Note: Data is illustrative of trends reported in the literature. nih.gov

Substitutions on the Pyridine Ring:

While the parent compound features an unsubstituted pyridine ring, modifications here can also modulate activity. Adding small alkyl groups or halogens can influence the electronic properties of the ring and its lipophilicity, which in turn affects target interaction and pharmacokinetic properties. For example, in related pyridinyl derivatives, the presence and orientation of methyl groups on an aromatic ring attached to the core scaffold had a profound effect on antibacterial activity. nih.gov

Stereochemical Considerations in Activity Profiles

The introduction of a chiral center, such as the carbon atom bearing the hydroxyl group in the methanol (B129727) moiety, means that this compound derivatives can exist as different stereoisomers (enantiomers or diastereomers). Stereochemistry can play a pivotal role in biological activity, as biological targets are themselves chiral. mdpi.com

Different enantiomers of a compound can exhibit vastly different pharmacological profiles. One enantiomer may be highly potent, while the other is significantly less active or even inactive. This is because only one enantiomer may fit correctly into the chiral binding site of a receptor or enzyme. For instance, in a series of dopamine D₃ receptor ligands, the (-)-enantiomer of the most potent racemic compound displayed significantly higher affinity and selectivity compared to its (+)-enantiomer.

In other cases, the stereochemistry at the methanol carbon may be less critical. A study on mefloquine (B1676156) analogs containing a similar (piperidin-2-yl)methanol moiety found that all four possible stereoisomers retained potent antifungal activity, although there were minor differences in their minimum inhibitory concentrations (MICs). nih.gov This suggests that for certain targets, the precise orientation of the hydroxyl and piperidine (B6355638) groups is not a strict requirement for binding and activity. nih.gov

The stereochemical configuration can also influence metabolic stability and transport across biological membranes, as transport systems can be stereoselective. mdpi.com Therefore, the synthesis and evaluation of individual stereoisomers are essential steps in the drug development process to identify the optimal isomer with the most favorable therapeutic profile.

Mechanistic Insights into Biological Interactions of 2 Piperazin 1 Ylpyridin 3 Yl Methanol and Its Analogs

Target Identification and Validation through Biochemical Assays

The initial step in understanding the mechanism of a bioactive compound is the identification and validation of its molecular targets. For (2-Piperazin-1-ylpyridin-3-yl)methanol and its analogs, a range of targets has been identified through various biochemical and cellular assays. These targets are often enzymes or receptors critical to disease pathology, particularly in oncology, infectious diseases, and neurology.

Key identified targets include:

N-myristoyltransferases (NMTs): Initially explored for treating parasitic infections like sleeping sickness and malaria, NMTs have also emerged as promising targets for cancer therapy. nih.govnih.govresearchgate.net Analogs such as DDD85646, a prototypical sulfonamide compound containing a piperazine (B1678402) ring, have been validated as potent NMT inhibitors through enzymatic assays. nih.gov

Tyrosine Kinases: This family of enzymes is a major focus in cancer drug discovery. Specific kinases targeted by piperazine-containing compounds include Bruton's Tyrosine Kinase (BTK), a mediator in B-cell signaling pathways, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis. nih.govnih.govnih.govnih.gov The inhibitory activity against these kinases is typically validated using in vitro kinase assays that measure the compound's IC₅₀ value. nih.govmdpi.com

Sigma Receptors: Certain chiral (piperazin-2-yl)methanol derivatives have demonstrated high affinity for sigma-1 receptors. nih.govresearchgate.net Target engagement was confirmed in receptor binding studies using radiolabeled ligands on preparations from guinea pig brain and rat liver membranes. nih.govresearchgate.net

Dopamine (B1211576) Receptors: N-phenylpiperazine analogs have been identified as selective ligands for the dopamine D3 receptor subtype. nih.govnih.gov Validation was achieved through competitive radioligand binding assays using cells engineered to express specific human dopamine receptor subtypes (D2, D3, D4). nih.gov

Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. A pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine analog containing a piperazine group, CYH33, was identified as a highly potent and selective inhibitor of the PI3Kα isoform. nih.gov Validation involved both biochemical assays to determine IC₅₀ values and Western blot analysis in cancer cells to confirm the inhibition of downstream signaling. nih.gov

Bacterial and Parasitic Enzymes: In the realm of antimicrobial and antiparasitic research, piperazine scaffolds have been identified as inhibitors of essential enzymes like DNA gyrase in Staphylococcus species and the histone methyltransferase SmMLL-1 in Schistosoma mansoni. nih.govwellcomeopenresearch.org Target validation for SmMLL-1 combined in silico screening with RNA interference (RNAi) and whole-organism assays, where the compound's effect phenocopied the genetic knockdown of the target enzyme. wellcomeopenresearch.org

| Target Enzyme/Receptor | Compound Class/Example | Validation Method | Key Findings |

| N-myristoyltransferase (NMT) | Piperazine-containing sulfonamides (e.g., DDD85646, DDD86481) | Biochemical NMT Assay | Potent inhibition (IC₅₀ < 1 nM for DDD86481). nih.gov |

| Bruton's Tyrosine Kinase (BTK) | Pyridazinone analogs | In vitro kinase assays | Improved potency and metabolic stability. nih.gov |

| VEGFR-2 | Piperazinylquinoxaline scaffold | VEGFR-2 inhibition assay | IC₅₀ values in the nanomolar range (e.g., 0.19 µM for compound 11). nih.gov |

| Sigma-1 Receptor | Chiral (piperazin-2-yl)methanols (e.g., compound 3d) | Radioligand binding studies | High affinity (Ki = 12.4 nM) and selectivity. nih.gov |

| Dopamine D3 Receptor | [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Radioligand binding assays | High affinity (Ki = 1.4 nM) and selectivity over D2/D4 receptors. nih.gov |

| PI3Kα | Pyrrolo[2,1-f] nih.govnih.govacs.orgtriazine (CYH33) | Biochemical assays, Western blot | Selective PI3Kα inhibition (IC₅₀ = 5.9 nM) and AKT phosphorylation inhibition. nih.gov |

| DNA Gyrase | 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | DNA gyrase supercoiling assay | Dose-dependent inhibition of DNA supercoiling. nih.gov |

| Histone Methyltransferase (SmMLL-1) | 6-(piperazin-1-yl)-1,3,5-triazine core | RNAi, In silico docking, Whole-organism assays | Compound effects recapitulated RNAi phenotype (reduced motility/egg production). wellcomeopenresearch.org |

Receptor Binding and Modulation Profiles

For compounds targeting G-protein coupled receptors (GPCRs) or other receptor systems, the focus is on their binding affinity (Ki) and selectivity.

Sigma Receptors: A series of chiral, nonracemic (piperazin-2-yl)methanol derivatives has been synthesized and evaluated for sigma receptor affinity. nih.govresearchgate.net These studies found that substituents on the piperazine nitrogen atoms significantly influence binding. Specifically, a p-methoxybenzyl group at the N-4 position was identified as being highly favorable for strong sigma-1 receptor affinity. nih.gov The lead compound from this series displayed a high affinity (Ki = 12.4 nM) for the sigma-1 receptor and demonstrated significant selectivity against the sigma-2, NMDA, kappa-opioid, and mu-opioid receptors. nih.govresearchgate.net

Dopamine Receptors: In the pursuit of ligands with high selectivity for the dopamine D3 receptor, a class of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides was developed. nih.gov Structure-activity relationship studies revealed that an aryl-substituted piperazine ring, a specific alkyl chain linker, and a terminal aryl amide were key functional moieties for high-affinity and selective binding. nih.gov The most potent analog achieved a D3 binding affinity (Ki) of 1.4 nM, with a 64-fold selectivity over the D2 receptor and a 1300-fold selectivity over the D4 receptor, highlighting its potential as a selective molecular probe. nih.gov

| Receptor Target | Compound Series | Key Structural Feature for Binding | Binding Affinity (Ki) / Selectivity |

| Sigma-1 | Chiral (piperazin-2-yl)methanols | p-methoxybenzyl substituent on piperazine N-4 | Ki = 12.4 nM; Selective vs. Sigma-2, NMDA, Opioid receptors. nih.gov |

| Dopamine D3 | [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides | Aryl-piperazine, alkyl linker, terminal aryl amide | Ki = 1.4 nM; 64-fold selective vs. D2, 1300-fold selective vs. D4. nih.gov |

| Dopamine D3 | N-phenylpiperazine analogs | 4-(thiophen-3-yl)benzamide moiety | Ki = 1.4–43 nM; 67–1831-fold selective vs. D2. nih.gov |

Elucidation of Antimicrobial Action Mechanisms (e.g., cell morphology, biofilm formation)

The antimicrobial properties of piperazine-containing compounds are attributed to several mechanisms that disrupt bacterial viability.

Cellular Disruption and Morphology Changes: The primary mechanism often involves the disruption of the bacterial cell envelope. The piperazine moiety can be protonated, conferring a positive charge that facilitates electrostatic interaction with the negatively charged bacterial cell surface. nih.gov This interaction can lead to severe morphological changes. For instance, treatment of Staphylococcus species with 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was observed via transmission electron microscopy to cause a "hollowing out" of the cytoplasm, indicating significant internal disruption without complete lysis of the cell membrane. nih.gov Studies with piperazine-based polymers have shown they can create holes in the bacterial cell wall and membrane of E. coli, leading to the destruction of cellular integrity and DNA. researchgate.net

Inhibition of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to conventional antibiotics. mdpi.com Several piperazine analogs have demonstrated potent anti-biofilm activity. researchgate.netnih.gov For example, certain 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine ring were shown to effectively hamper biofilm formation by Gram-positive bacteria. nih.gov The mechanism of biofilm inhibition can vary, potentially involving the disruption of quorum sensing pathways, which bacteria use to coordinate collective behaviors, or the inhibition of enzymes essential for the synthesis of the extracellular polymeric substance (EPS) that forms the biofilm matrix. mdpi.commdpi.com

Inhibition of Essential Bacterial Enzymes: Beyond physical disruption, some piperazine derivatives function by inhibiting specific, vital bacterial enzymes. Molecular docking and biochemical assays have predicted and confirmed several such targets:

DNA Gyrase: The compound PNT was shown to inhibit DNA gyrase, an enzyme critical for DNA replication and repair in bacteria. This mechanism is shared with the quinolone class of antibiotics. nih.gov

Enoyl-ACP Reductase (ENR): Docking studies have suggested that piperazines bearing N,N′-bis(1,3,4-thiadiazole) moieties can bind to the active site of ENR, an enzyme involved in fatty acid synthesis. mdpi.com

Other Enzymes: Molecular docking has also pointed to other potential enzyme targets, including MurB (involved in peptidoglycan synthesis), CYP51, and dihydrofolate reductase in fungal pathogens, suggesting a broad potential for enzymatic inhibition. nih.gov

Molecular Pathways Affected by Compound Interactions

The interaction of this compound analogs with their primary targets initiates a cascade of downstream effects, altering key molecular signaling pathways that control cell fate.

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers. The selective PI3Kα inhibitor CYH33, which contains a piperazine moiety, directly targets the pathway's initiating kinase. nih.gov Western blot analyses have confirmed that treatment with this compound leads to a marked decrease in the phosphorylation of AKT, a key downstream node in the pathway. nih.gov This inhibition effectively shuts down the pro-survival and pro-proliferative signals transmitted through this axis.

B-Cell Receptor (BCR) Signaling: The BCR pathway is indispensable for the development, differentiation, and activation of B-lymphocytes. nih.govresearchandmarkets.com Bruton's Tyrosine Kinase (BTK) is a critical enzyme in this pathway. mdpi.com By inhibiting BTK, piperazine-containing drugs prevent its activation and block the subsequent downstream signaling events. This includes the activation of other pathways such as MAPK and NF-κB, which ultimately control the expression of genes involved in B-cell survival and proliferation. mdpi.commdpi.com This mechanism is the foundation for the use of BTK inhibitors in treating B-cell malignancies.

VEGF/VEGFR2 Angiogenesis Pathway: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. nih.gov Piperazine-based VEGFR2 inhibitors function by binding to the ATP-binding site of the receptor's intracellular kinase domain. nih.gov This competitive inhibition prevents the receptor's autophosphorylation, which is the critical first step in activating the downstream signaling cascade. The blockade of this pathway inhibits endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that tumors need to grow. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. For derivatives containing the (2-piperazin-1-ylpyridin-3-yl)methanol core, docking simulations are crucial for understanding their interactions within the binding sites of target proteins.

Research on various compounds incorporating this or structurally similar scaffolds has demonstrated the utility of docking. For instance, studies on pyridylpiperazine hybrid derivatives designed as urease inhibitors utilized molecular docking to probe their interactions with the enzyme's active site. These simulations predicted strong binding affinities, with calculated binding energies for the most potent compounds reaching -8.0 and -8.1 kcal/mol. nih.gov This data suggests favorable and stable interactions with the target.

Similarly, in the development of platelet aggregation inhibitors, docking experiments were performed on 2-piperazin-1-yl-quinazolines to determine their binding mode with the integrin αIIbβ3. nih.govsigmaaldrich.com These simulations successfully identified key protein-ligand interactions responsible for their biological activity. In another context, the binding of 2-pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one derivatives to the human neutrophil elastase active site was modeled using programs such as FRED and GLIDE, providing a structural basis for their inhibitory function. researchgate.net These examples underscore how molecular docking provides critical insights into the mechanism of action for molecules built around the pyridinyl-piperazine framework.

Table 1: Examples of Molecular Docking Studies on Related Scaffolds

| Ligand Scaffold/Derivative | Target Protein | Key Finding/Result |

|---|---|---|

| Pyridylpiperazine Hybrids | Urease | Predicted strong binding energies of -8.0 and -8.1 kcal/mol for lead compounds. nih.gov |

| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Determined key protein-ligand interactions responsible for inhibiting platelet aggregation. nih.gov |

| 2-Pyridin-3-yl-benzo[d] nih.govnih.govoxazin-4-one Derivatives | Human Neutrophil Elastase | Successfully modeled the binding pose within the active site using rigid and flexible docking protocols. researchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, offering a deeper understanding of their intrinsic stability, reactivity, and the nature of their interactions. These methods are vital for refining the parameters used in molecular modeling, such as atomic partial charges, which significantly improves the accuracy of docking simulations. researchgate.net

Studies have highlighted the necessity of using quantum mechanical methods over simpler empirical approaches. For example, the use of semi-empirical methods available in software like MOPAC allows for the rapid and accurate calculation of partial charges for complex molecules, leading to more reliable docking results. researchgate.net More rigorous methods like Density Functional Theory (DFT) have been applied to (pyridin-2-yl)methanol derivatives to analyze their stability and electronic characteristics. researchgate.net

These DFT calculations can determine fundamental electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis, another quantum mechanical technique, can be used to understand electronic transitions, such as the π–π* transitions common in aromatic systems like the pyridine (B92270) ring. researchgate.net

Table 2: Application of Quantum Chemical Methods

| Method | Calculated Property | Significance/Application |

|---|---|---|

| Semi-empirical (e.g., PM6, RM1) | Atomic Partial Charges | Increases the accuracy of electrostatic potential calculations for more reliable molecular docking simulations. researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Provides insights into the molecule's electronic stability and chemical reactivity. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Electronic Transitions | Elucidates the nature of electron delocalization and the types of electronic transitions (e.g., π–π*) within the molecule. researchgate.net |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The this compound scaffold itself presents several key pharmacophoric features that enable it to interact with diverse biological targets. These features can be used to construct a model for virtual screening of large chemical libraries to identify novel compounds with potential activity.

The core structure contains:

Hydrogen Bond Donors: The hydroxyl (-OH) group of the methanol (B129727) moiety.

Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring and the two nitrogen atoms within the piperazine (B1678402) ring.

Aromatic Feature: The pyridine ring, capable of engaging in π-stacking or hydrophobic interactions.

These features are foundational to the rational design of multifunctional agents. For instance, in the development of molecules for Alzheimer's disease, scaffolds containing benzothiazole and piperazine moieties were rationally designed to interact with specific targets. rsc.org This design process is implicitly guided by pharmacophoric principles, where different structural units are combined to optimize interactions with the binding site. A pharmacophore model derived from this scaffold can guide the modification of the parent structure or the discovery of entirely new molecules that share the same essential interaction pattern.

Table 3: Potential Pharmacophoric Features of the this compound Scaffold

| Feature Type | Structural Origin | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor | Methanol -OH group | Interaction with electronegative atoms (e.g., Oxygen, Nitrogen) in amino acid residues. |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donor groups in the protein target. |

| Hydrogen Bond Acceptor | Piperazine Nitrogens | Interaction with hydrogen bond donor groups in the protein target. |

| Aromatic Ring | Pyridine Ring | Hydrophobic interactions, π-π stacking with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

In Silico Prediction of Molecular Behavior and Interaction Specificity

Beyond binding prediction, computational methods are widely used to forecast the broader behavior and properties of drug candidates, a field often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. These in silico tools are critical for weeding out compounds with unfavorable properties early in the drug discovery process.

For compounds containing the pyridylpiperazine or similar scaffolds, computational tools have been successfully applied to predict key molecular properties. In studies of urease inhibitors, computational analysis was used to predict that the lead compounds would have high gastrointestinal permeability. nih.gov In another research effort focusing on 1-piperazine indole hybrids, online tools such as ADMETlab 2.0 and Molinspiration were used to predict a wide range of physicochemical, pharmacokinetic, and biological properties. nih.gov These predictions included specific biological activities, such as potential kinase inhibition and GPCR ligand activity. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds. A 3D-QSAR study on 2-((pyridin-3-yloxy)methyl) piperazines identified the specific steric (13.84% contribution) and electrostatic (66.14% contribution) fields that are critical for their anti-inflammatory activity. nih.gov These models provide a quantitative link between chemical structure and biological function, enabling the prediction of activity for novel analogs.

Table 4: Examples of In Silico Property Prediction

| Method/Tool | Predicted Property | Finding/Result |

|---|---|---|

| ADMET Prediction | Gastrointestinal Permeability | Pyridylpiperazine hybrids were predicted to have high permeability, a favorable pharmacokinetic property. nih.gov |

| Molinspiration, MolPredictX | Biological Activity | 1-piperazine indole hybrids were predicted to have potential as kinase inhibitors and GPCR ligands. nih.gov |

| 3D-QSAR (CoMFA) | Anti-inflammatory Activity | Identified that electrostatic contributions (66.14%) were more critical than steric contributions (13.84%) for activity. nih.gov |

Emerging Research Directions and Future Perspectives on 2 Piperazin 1 Ylpyridin 3 Yl Methanol

Development of Novel Therapeutic Applications Beyond Current Scope

The unique structural features of the (2-Piperazin-1-ylpyridin-3-yl)methanol core make it an attractive candidate for exploration in various therapeutic areas. Its potential is being investigated for applications ranging from infectious diseases to oncology.

Tuberculosis (TB) remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new and effective anti-TB drugs. nih.gov The piperazine (B1678402) scaffold is a component of pyrazinamide, a critical first-line drug for TB therapy. nih.govrsc.org Researchers have leveraged this information to design and synthesize novel derivatives based on the piperazin-yl-pyridin core.

In one study, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org Several of these compounds demonstrated significant anti-tubercular activity. nih.govrsc.org For instance, compounds 6a , 6e , 6h , 6j , and 6k exhibited 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. nih.gov Further evaluation of their 90% inhibitory concentrations (IC90) showed potent activity, with values for the most active compounds ranging from 3.73 to 4.00 μM. nih.govrsc.org These findings highlight the potential of the piperazin-yl-pyridin scaffold in developing new leads for anti-tubercular drugs. rsc.org

Table 1: Anti-tubercular Activity of Selected Piperazin-yl-pyridin Derivatives

| Compound | Substituent on Phenyl Ring | IC50 (μM) nih.gov | IC90 (μM) nih.gov |

|---|---|---|---|

| 6a | None | 1.46 | 3.73 |

| 6e | 4-Fluoro | 2.18 | 40.32 |

| 6h | 3-Chloro | 1.35 | 3.96 |

| 6j | 3-Bromo | 1.45 | 3.84 |

| 6k | 3-Nitro | 1.56 | 4.00 |

The piperazine ring is considered a "privileged scaffold" in drug design and is present in numerous compounds investigated for anticancer activity. nih.gov While research on this compound itself is nascent, related structures incorporating the piperazine moiety have shown significant promise.

For example, a series of novel vindoline-piperazine conjugates were synthesized and tested for their antiproliferative effects across 60 human tumor cell lines. nih.gov Two derivatives, one containing [4-(trifluoromethyl)benzyl]piperazine (23 ) and another with 1-bis(4-fluorophenyl)methyl piperazine (25 ), demonstrated outstanding potency with low micromolar growth inhibition (GI50) values. nih.gov Compound 23 was most effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM), while compound 25 was most effective against the HOP-92 non-small cell lung cancer cell line (GI50 = 1.35 μM). nih.gov

In another study, hybrid molecules combining 4-nitroimidazole, piperazine, and 1,2,3-triazole moieties were designed. nih.gov Compounds 9g and 9k from this series showed potent cytotoxic activities against the MCF-7 breast cancer cell line, with IC50 values of 2.00 μM and 5.00 μM, respectively. nih.gov These examples underscore the potential of incorporating the piperazine scaffold, and by extension the this compound core, into novel anticancer drug discovery programs. nih.govnih.govnih.gov

Table 2: Anticancer Activity of Selected Piperazine-Containing Compounds

| Compound | Target Cancer Cell Line | Activity Metric | Value (μM) |

|---|---|---|---|

| 23 | MDA-MB-468 (Breast Cancer) | GI50 | 1.00 nih.gov |

| 25 | HOP-92 (Non-Small Cell Lung Cancer) | GI50 | 1.35 nih.gov |

| 9g | MCF-7 (Breast Cancer) | IC50 | 2.00 nih.gov |

| 9k | MCF-7 (Breast Cancer) | IC50 | 5.00 nih.gov |

The rise of antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.gov The piperazine nucleus is a key component in a variety of compounds with demonstrated antibacterial properties. researchgate.netmdpi.com

Derivatives of the this compound scaffold could be explored for this purpose. Research on other piperazine-containing structures provides a strong rationale. For instance, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine were synthesized and tested against Gram-positive bacteria. nih.gov One compound, 7j , exhibited an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

In a different study, new disubstituted piperazines were synthesized, and their antibacterial activity was evaluated. nih.gov Compound 3k was identified as the most potent, with Listeria monocytogenes being the most sensitive bacterium. nih.gov Furthermore, compounds 3d , 3g , and 3k were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The exploration of piperazine-citral sulfonyl derivatives has also yielded compounds with efficacy against MRSA. researchgate.net These collective findings suggest that the this compound scaffold is a promising foundation for developing new antibacterial agents.

Table 3: Antibacterial Activity of Selected Piperazine Derivatives

| Compound | Target Bacteria | Activity Metric | Value |

|---|---|---|---|

| 7j | Gram-positive bacteria | MIC | 0.25 µg/mL nih.gov |

| 3d | MRSA | Potency | > Ampicillin nih.gov |

| 3g | MRSA | Potency | > Ampicillin nih.gov |

| 3k | MRSA | Potency | > Ampicillin nih.gov |

| 5c | MRSA | MIC | 29 µM researchgate.net |

Integration of Advanced Synthetic Methodologies with Biological Screening

The efficient synthesis of diverse libraries of compounds based on the this compound scaffold is crucial for thorough biological evaluation. Modern synthetic chemistry offers a range of powerful tools for creating and modifying such molecules. mdpi.com Methodologies like Buchwald–Hartwig amination, aromatic nucleophilic substitution (SNAr), and reductive amination are well-suited for constructing the core structure and introducing a wide array of substituents. mdpi.com

Integrating these advanced synthetic approaches with high-throughput biological screening allows for the rapid identification of structure-activity relationships (SAR). For example, a library of derivatives can be synthesized by varying the substituents on the piperazine nitrogen or the pyridine (B92270) ring. This library can then be screened against a panel of biological targets, such as bacterial strains, cancer cell lines, or specific enzymes. nih.govnih.gov This integrated approach accelerates the discovery process, enabling researchers to quickly identify promising lead compounds for further optimization.

Future Avenues in Rational Drug Design Utilizing the this compound Scaffold

The this compound scaffold represents an attractive framework for rational drug design. nih.govnih.gov The piperazine moiety is particularly useful as it can serve as a versatile linker or scaffold to position pharmacophoric groups in the correct orientation for interaction with biological targets. nih.govmdpi.com Its basic nitrogen atoms can form key hydrogen bonds or salt bridges within a receptor's active site, while the rest of the molecule can be modified to enhance binding affinity and specificity.

Future research will likely involve computational methods, such as molecular docking and molecular dynamics simulations, to guide the design of new derivatives. nih.govnih.gov By modeling the interaction of the scaffold with the active sites of known therapeutic targets—such as bacterial enzymes like E. coli MurB or viral proteins—researchers can predict which modifications are most likely to improve potency. nih.govnih.gov This in silico approach, combined with targeted synthesis and biological testing, will pave the way for the development of novel and highly effective therapeutic agents based on the this compound scaffold.

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Chloro-3-pyridinemethanol, piperazine, DMF, 80°C, 12h | Core structure formation |

| 2 | Triethylamine, dichloromethane, RT, 6h | Neutralization and side-product removal |

| 3 | Column chromatography (EtOAc/hexane) | Purification |

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Advanced optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine .

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps .

- Catalysts : Palladium catalysts (e.g., Pd/C) may accelerate coupling reactions in inert atmospheres .

- In-line monitoring : Use TLC or HPLC to track reaction progress and adjust parameters dynamically .

Challenges : Competing reactions (e.g., over-alkylation) require rigorous stoichiometric control .

Basic: What spectroscopic methods are used for structural characterization?

Answer:

Core techniques include:

Q. Example Data :

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 3.5–4.0 (m, 8H) | Piperazine protons |

| C NMR | δ 60–65 (CHOH) | Methanol carbon |

Advanced: How can researchers address discrepancies in spectral data or purity assays?

Answer:

Contradictions may arise from impurities (e.g., unreacted starting materials) or tautomerism. Mitigation strategies:

- Multi-method validation : Cross-validate NMR with LC-MS to confirm molecular identity .

- Impurity profiling : Use reference standards (e.g., pharmacopeial impurities) for HPLC calibration .

- Dynamic light scattering (DLS) : Detect aggregates or particulates affecting stability .

Case Study : A 2025 study resolved conflicting H NMR signals by repeating synthesis under anhydrous conditions, attributing discrepancies to trace water .

Basic: What are the stability considerations for this compound?

Answer:

- Storage : Store at –20°C under inert gas (N) to prevent oxidation .

- Decomposition risks : Hydrolysis of the piperazine ring in acidic/basic conditions .

- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact .

Advanced: How can computational models predict stability under varying pH or solvent conditions?

Answer:

- Molecular dynamics (MD) simulations : Model interactions between the compound and solvents (e.g., water, methanol) .

- pKa prediction tools : Software like MarvinSuite estimates protonation states affecting solubility .

- DFT calculations : Assess bond dissociation energies to identify labile sites (e.g., C-N bonds) .

Limitations : Experimental validation is critical due to lacking empirical data on decomposition products .

Basic: What pharmacological mechanisms are associated with piperazine-methanol derivatives?

Answer:

Piperazine derivatives often target:

- GPCRs : Dopamine D/D and serotonin 5-HT receptors due to structural mimicry of endogenous ligands .

- Enzyme inhibition : Binding to kinase or protease active sites via hydrogen bonding from the methanol group .

Example : A 2025 study linked similar compounds to anti-inflammatory activity via PDE4 inhibition .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Bioisosteric replacement : Substitute methanol with ethanediol to enhance solubility .

- Ring modifications : Introduce fluorinated piperazine rings to improve metabolic stability .

- Pharmacophore mapping : Use X-ray crystallography (e.g., Protein Data Bank) to identify critical binding motifs .

Data-Driven Example : A 2025 SAR study showed that methoxy substitutions on the pyridine ring increased affinity for serotonin receptors by 30% .

Basic: Which analytical techniques are recommended for purity assessment?

Answer:

- HPLC : C18 columns with UV detection (λ = 254 nm) .

- Elemental analysis : CHNS-O to verify stoichiometry .

- Karl Fischer titration : Quantify residual water in hygroscopic samples .

Acceptance Criteria : Pharmacopeial guidelines require ≥95% purity for biological testing .

Advanced: How can researchers design robust chromatographic methods for this compound?

Answer:

- Experimental design : Vary pH (3–7) and methanol content (20–80%) in mobile phases to optimize retention and peak symmetry .

- Design of Experiments (DoE) : Use software (e.g., MODDE) to model interactions between variables .

- Forced degradation studies : Expose the compound to heat/light to identify degradation markers for method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.